2-Azabicyclo[3.3.1]nonan-3-one
Description
Historical Context and Significance in Bridged-Ring Chemistry
The exploration of bicyclo[3.3.1]nonane systems dates back to the early 20th century. oregonstate.edu However, significant interest in the 2-azabicyclo[3.3.1]nonane (morphan) framework grew due to its identification as a core structural subunit in numerous natural products with considerable pharmacological activities. semanticscholar.org Early syntheses of the parent 2-azabicyclo[3.3.1]nonane were reported in the 1950s by researchers Cronyn and Ginsburg. semanticscholar.org
The significance of this chemical framework in bridged-ring chemistry is underscored by its presence in over 300 natural products, including iconic alkaloids like morphine and strychnine. researchgate.net The development of synthetic routes to this heterocyclic system has been a subject of great interest, as it provides a pathway to a wide array of complex and biologically important molecules. semanticscholar.org The synthesis of derivatives, such as 1-benzyl-2-azabicyclo[3.3.1]nonan-3-one, has been achieved through methods like radical cyclization, highlighting the ongoing efforts to construct and functionalize this important scaffold. semanticscholar.org The inherent structural rigidity and three-dimensionality of the bicyclic system present unique synthetic challenges and have driven the development of novel synthetic methodologies in organic chemistry. rsc.org
Structural Motif Prevalence in Complex Molecular Architectures
The 2-azabicyclo[3.3.1]nonane framework is a recurring structural motif in a diverse range of complex molecular architectures, particularly in natural products isolated from both terrestrial and marine organisms. Its prevalence underscores its evolutionary selection as a stable and versatile scaffold for biological function.
The unsubstituted nucleus of 2-azabicyclo[3.3.1]nonane is found in compounds such as 7-bromo- and 7-chlorocavernicolenone, which were isolated from a Mediterranean sponge, and in the monoterpene alkaloid kopsone. researchgate.net Furthermore, glycosidic peptides like suomilide, spumigin HKVV, and banyaside A and B, isolated from cyanobacteria, contain the non-proteinogenic amino acid 3-carboxy-2-azabicyclo[3.3.1]nonane. researchgate.net
The morphan structural motif is also a key component of numerous polycyclic indole (B1671886) alkaloids. researchgate.netrsc.org These include alkaloids of the uleine (B1208228) type (e.g., dasycarpidone, gilbertine), Strychnos type (e.g., akuammicine, strychnochromine, minfiensine), akuammiline-type, and melinonine-E. researchgate.net The total synthesis of alkaloids like (±)-melinonine-E has been accomplished using strategies that construct the 2-azabicyclo[3.3.1]nonane nucleus as a key step. acs.org
Marine natural products are a rich source of complex molecules containing this framework. Examples include the madangamines, saraïns, and certain discorhabdins, all isolated from marine sponges. researchgate.netacs.org Other notable natural products featuring the morphan nucleus include the immunosuppressant FR901483, the cytotoxic diterpenoid aspermomine, the securinega alkaloid secu'amamine A, galbulimima alkaloids of the himgaline (B14118741) group, and lycoposerramines A and S. researchgate.net The intricate heptacyclic structure of zamamiphidin A, a marine alkaloid, incorporates an azabicyclo[3.3.1]nonane fragment. semanticscholar.org
The following table provides a summary of selected complex molecules that feature the 2-azabicyclo[3.3.1]nonane framework.
| Compound Family/Name | Source/Type | Key Structural Feature |
| 7-chlorocavernicolenone | Mediterranean Sponge | Contains the core 2-azabicyclo[3.3.1]nonane nucleus. researchgate.net |
| Kopsone | Monoterpene Alkaloid | Features the fundamental 2-azabicyclo[3.3.1]nonane ring system. researchgate.net |
| Suomilide | Cyanobacteria | Incorporates a 3-carboxy-2-azabicyclo[3.3.1]nonane unit. researchgate.net |
| Dasycarpidone | Uleine-type Indole Alkaloid | Embodies the morphan structural motif within a larger polycyclic system. researchgate.net |
| Akuammicine | Strychnos Indole Alkaloid | Contains the 2-azabicyclo[3.3.1]nonane framework. researchgate.net |
| Melinonine-E | Indole Alkaloid | Features the 2-azabicyclo[3.3.1]nonane nucleus as a key structural component. researchgate.net |
| Madangamines | Marine Sponge Alkaloid | A complex alkaloid containing the morphan core. researchgate.net |
| Saraïns | Marine Sponge Alkaloid | Possesses the 2-azabicyclo[3.3.1]nonane framework. researchgate.net |
| FR901483 | Immunosuppressant | A natural product with an embedded 2-azabicyclo[3.3.1]nonane system. researchgate.net |
| Zamamiphidin A | Marine Sponge Alkaloid | A heptacyclic alkaloid that includes an azabicyclo[3.3.1]nonane fragment. semanticscholar.org |
Structure
3D Structure
Properties
CAS No. |
6330-42-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C8H13NO/c10-8-5-6-2-1-3-7(4-6)9-8/h6-7H,1-5H2,(H,9,10) |
InChI Key |
UJGABPVHQWRXQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)NC(=O)C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Azabicyclo 3.3.1 Nonan 3 One and Its Derivatives
Cyclization Strategies for Bicyclic Ring Construction
The formation of the 2-azabicyclo[3.3.1]nonane skeleton can be accomplished through various cyclization strategies. Key approaches involve the formation of specific bonds to construct the piperidine (B6355638) or the carbocyclic ring, often utilizing precursors with sp2 hybridized carbon atoms at the intended bridgehead positions to manage stereochemistry. researchgate.net
Radical Cyclization Approaches
Radical cyclization reactions provide a powerful tool for the synthesis of the 2-azabicyclo[3.3.1]nonane ring system. semanticscholar.orgnih.gov One notable approach involves the intramolecular addition of a carbamoyl-dichloromethyl radical onto an alkene. semanticscholar.org This method has been successfully employed to create 6-membered lactams from trichloroacetamides and non-activated alkenes. semanticscholar.org For instance, the synthesis of 1-benzyl-2-azabicyclo[3.3.1]nonan-3-one has been achieved through such a radical cyclization. semanticscholar.org
Another strategy utilizes a samarium(II) iodide-mediated radical cyclization to construct an indole-fused azabicyclo[3.3.1]nonane framework, a common feature in many biologically significant indole (B1671886) alkaloids. rsc.org While a titanocene(III) chloride-mediated approach proved unsuccessful, the SmI2-mediated protocol effectively facilitated the desired ring closure. rsc.org Furthermore, manganese(III) acetate-catalyzed reactions between bicyclic cyclopropanols and vinyl azides can lead to the formation of 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives through an intramolecular radical cyclization. rsc.org Microwave-assisted atom transfer radical cyclization of N-alkenyl-tethered trichloroacetamides, catalyzed by ruthenium complexes, also presents a viable route to derivatives like (1RS,5RS,6RS)-2-benzyl-4,4,6-trichloro-2-azabicyclo[3.3.1]nonan-3-one. mdpi.com
Table 1: Examples of Radical Cyclization Approaches
| Precursor Type | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| Trichloroacetamide with alkene | Radical initiator | 1-benzyl-2-azabicyclo[3.3.1]nonan-3-one | semanticscholar.org |
| Indole with aldehyde/ketone | SmI2 | Indole-fused azabicyclo[3.3.1]nonane | rsc.org |
| Bicyclic cyclopropanol (B106826) with vinyl azide | Mn(acac)3 | 2-azabicyclo[3.3.1]non-2-en-1-ol derivative | rsc.org |
| N-alkenyl-tethered trichloroacetamide | RuCl2(PPh3)3 | (1RS,5RS,6RS)-2-benzyl-4,4,6-trichloro-2-azabicyclo[3.3.1]nonan-3-one | mdpi.com |
Aminocyclization Processes
Aminocyclization represents a fundamental strategy for constructing the 2-azabicyclo[3.3.1]nonane core, involving the formation of a carbon-nitrogen bond. researchgate.netresearchgate.net These processes can be categorized based on the specific bond being formed.
The formation of the C(1)–N bond is a strategically important step in the synthesis of the morphan nucleus. researchgate.net This bond connects the nitrogen to a bridgehead carbon, and various methods have been developed to achieve this transformation. These include cyclizations starting from amino alkenes and amino ketones. researchgate.netresearchgate.net Electrophile-mediated cyclizations using mercury(II) salts on substrates like cis-β-lactams derived from 3-cyclohexenylmethyl acetate (B1210297) have been shown to produce 2-azabicyclo[3.3.1]nonane derivatives, although yields can be modest due to competing reactions. researchgate.net
The construction of the N–C(3) bond is another key aminocyclization pathway. researchgate.netresearchgate.net This approach is less common but provides an alternative route to the bicyclic system.
Tandem Reactions and Cascade Processes
Tandem and cascade reactions offer an efficient means to construct the 2-azabicyclo[3.3.1]nonane scaffold by forming multiple bonds in a single synthetic operation. researchgate.netresearchgate.net One-pot tandem Mannich reactions have been developed for the synthesis of 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine, achieving good yields. researchgate.netrsc.org
Another example is the organocatalyzed tandem desymmetrization and intramolecular aldolization, which has been utilized for the asymmetric synthesis of morphan derivatives. nih.gov This process forms the six-membered nitrogen-containing ring through an intramolecular aldol (B89426) reaction of an aza-tethered dicarbonyl compound. nih.gov Furthermore, palladium-catalyzed cascade Heck/cyclization reactions of N-allenyl-2-iodoaniline and related compounds have been devised to synthesize unsymmetrical 3,3'-diindolylmethanes, which can incorporate the azabicyclo[3.3.1]nonane system. arabjchem.org
Table 2: Tandem and Cascade Reactions for 2-Azabicyclo[3.3.1]nonane Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| Tandem Mannich Reaction | Aromatic ketones, paraformaldehyde, dimethylamine | - | 3-Azabicyclo[3.3.1]nonane derivatives | researchgate.netrsc.org |
| Tandem Desymmetrisation/Intramolecular Aldolisation | Aza-tethered dicarbonyl compound | Organocatalyst | Asymmetric morphan derivative | nih.gov |
| Cascade Heck/Cyclization | N-allenyl-2-iodoaniline and o-ethynylanilines | Palladium catalyst | Unsymmetrical 3,3'-diindolylmethanes | arabjchem.org |
Intramolecular Aldol Reactions
Intramolecular aldol reactions are a cornerstone for the formation of the C(4)–C(5) bond in the 2-azabicyclo[3.3.1]nonane framework. researchgate.netresearchgate.net This strategy is one of the most successful approaches to this bicyclic system. researchgate.net The reaction typically involves the cyclization of an aza-tethered dicarbonyl compound. nih.gov
Organocatalysis has been effectively applied to achieve asymmetric intramolecular aldol reactions, leading to enantiomerically enriched morphan derivatives. nih.gov For instance, the use of a chiral amine-thiourea bifunctional organocatalyst can promote the reaction. acs.org Microwave assistance has also been shown to facilitate these organocatalyzed tandem reactions. nih.gov In some cases, the intramolecular aldol condensation can be part of a cascade sequence, such as a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation, to produce the bicyclo[3.3.1]nonan-9-one core. nih.gov
Table 3: Intramolecular Aldol Reactions in 2-Azabicyclo[3.3.1]nonane Synthesis
| Reaction Type | Key Precursor | Catalyst/Conditions | Key Bond Formed | Reference |
|---|---|---|---|---|
| Asymmetric Organocatalytic Intramolecular Aldol | Aza-tethered dicarbonyl compound | Chiral organocatalyst, microwave | C(4)–C(5) | nih.gov |
| Tandem Lactone Ring Opening/Intramolecular Aldol | Lactone precursor | DIBAL-H | C(4)–C(5) | nih.gov |
| Acid-catalyzed Tandem Michael/Intramolecular Aldol | Diketone and methyl acrolein | TfOH or TMSOTf | C(4)–C(5) | rsc.org |
Mannich-type Cyclocondensation Reactions
Mannich-type reactions represent a powerful tool for the synthesis of 2-azabicyclo[3.3.1]nonan-3-one derivatives. semanticscholar.orgresearchgate.netrsc.org This approach typically involves the condensation of a ketone, an aldehyde (often formaldehyde (B43269) or its equivalent), and an amine. For instance, the three-component reaction of a cyclic ketone, an aromatic aldehyde, and an amine can directly furnish the 2-azabicyclo[3.3.1]nonan-9-one skeleton, which can be a precursor to the corresponding 3-one derivatives. chemijournal.com The use of pre-formed enamines or in situ generated iminium ions is central to these transformations. researchgate.net Antimony(III) chloride has been reported as an effective catalyst for the three-component Mannich-type reaction of aromatic aldehydes, anilines, and cyclic ketones, affording β-amino ketones which are key intermediates for the synthesis of azabicyclic systems. researchgate.net
A notable example is the cyclocondensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and primary amines, which yields 3,7-diazabicyclo[3.3.1]nonan-9-ones. semanticscholar.org While this specific example leads to a diaza-analogue, the underlying Mannich cyclocondensation principle is directly applicable to the synthesis of the 2-azabicyclo[3.3.1]nonane framework. The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the yield and stereochemical outcome of the cyclization.
Organocatalytic and Metal-Catalyzed Cyclizations
In recent years, organocatalytic and metal-catalyzed methods have emerged as sophisticated strategies for the construction of the 2-azabicyclo[3.3.1]nonane skeleton, often providing high levels of stereocontrol. rsc.orgthieme-connect.comsmolecule.com
Organocatalysis has enabled the asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes through tandem reactions. For example, a microwave-assisted organocatalyzed tandem desymmetrization and intramolecular aldol reaction has been developed. rsc.orgnih.gov This process forms the six-membered nitrogen-containing ring of the morphan scaffold via an intramolecular aldol condensation of an aza-tethered dicarbonyl compound. rsc.orgnih.gov Another innovative organocatalytic approach involves a phosphonium (B103445) salt/Lewis acid relay catalysis system to construct N-bridged [3.3.1] ring systems. thieme-connect.com This one-pot cascade synthesis provides access to azabicyclo[3.3.1]nonane systems with good to excellent yields and high diastereo- and enantioselectivities. thieme-connect.com
Metal-catalyzed cyclizations also play a crucial role. Palladium-catalyzed processes, such as the Heck reaction, have been successfully employed to close the piperidine ring and form the C(4)–C(5) bond of the 2-azabicyclo[3.3.1]nonane framework. researchgate.net These methods offer a high degree of functional group tolerance and are applicable to complex molecular architectures.
| Catalyst/Reagent | Reactants | Product | Key Features |
| Organocatalyst (e.g., Proline derivative) | Aza-tethered dicarbonyl compound | 2-Azabicyclo[3.3.1]nonane derivative | Asymmetric synthesis, tandem desymmetrization-aldol reaction. rsc.orgnih.gov |
| Phosphonium Salt / Lewis Acid | Indole derivatives, azomethine ylides | Azabicyclo[3.3.1]nonane scaffold | One-pot cascade, high stereoselectivity. thieme-connect.com |
| Palladium Catalyst | Unsaturated amino-tethered precursors | 2-Azabicyclo[3.3.1]nonane derivative | Heck reaction for C-C bond formation. researchgate.net |
Miscellaneous Cyclization Approaches
Beyond the more common methods, several other cyclization strategies have been reported for the synthesis of the 2-azabicyclo[3.3.1]nonane core. Radical cyclizations, for instance, have proven effective. The intramolecular cyclization of a trichloroacetamido group with a silyl (B83357) enol ether moiety can be initiated by a radical initiator like AIBN in the presence of a reducing agent such as TTMSS (tris(trimethylsilyl)silane), leading to the formation of the bicyclic system. electronicsandbooks.com This approach has been successfully applied to the synthesis of enantiomerically pure 2-azabicyclo[3.3.1]nonane-3,6-diones. electronicsandbooks.com
Another approach involves the intramolecular alkylation of a cyclohexanone (B45756) enolate with an amino-tethered electrophile. This strategy has been utilized in the synthesis of benzomorphan (B1203429) derivatives, although sometimes in modest yields. researchgate.net These miscellaneous methods highlight the versatility of synthetic approaches available for constructing this important heterocyclic framework.
Asymmetric Synthesis of Enantiopure this compound Derivatives
The biological activity of 2-azabicyclo[3.3.1]nonane derivatives is often dependent on their stereochemistry. Consequently, the development of asymmetric syntheses to access enantiomerically pure or enriched compounds is of paramount importance. researchgate.netrsc.orgelectronicsandbooks.com
Chiral Auxiliary and Catalyst-Controlled Syntheses
The use of chiral auxiliaries and catalysts provides a powerful means to control the stereochemical outcome of reactions leading to this compound derivatives. researchgate.netrsc.orgthieme-connect.comelectronicsandbooks.com
A well-established strategy involves the use of a chiral auxiliary attached to the nitrogen atom. For example, the N-[(S)-1-phenylethyl] substituent has been employed as a chiral auxiliary in the radical cyclization of trichloroacetamides. electronicsandbooks.com This approach leads to a diastereomeric mixture of morphans that can be separated, and subsequent removal of the chiral auxiliary affords the individual enantiomers of the 2-azabicyclo[3.3.1]nonane-3,6-dione. electronicsandbooks.com
Catalyst-controlled asymmetric synthesis is another highly effective method. As mentioned earlier, organocatalysis has been successfully applied to the asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes. rsc.orgnih.gov Chiral Brønsted acids and bifunctional organocatalysts can effectively catalyze Mannich-type and other cyclization reactions to produce enantiomerically enriched products. researchgate.net For instance, a one-pot, three-component organocatalytic cascade reaction can generate the azabicyclo[3.3.1]nonane skeleton with excellent diastereo- and enantioselectivity. thieme-connect.com
| Method | Chiral Source | Key Transformation | Stereochemical Outcome |
| Chiral Auxiliary | (S)-N-1-phenylethyl group | Radical cyclization | Separation of diastereomers to yield enantiopure products. electronicsandbooks.com |
| Organocatalysis | Chiral proline derivatives | Tandem desymmetrization/intramolecular aldol | High enantioselectivity. rsc.orgnih.gov |
| Organocatalysis | Chiral Phosphonium Salt | [3+2] Cyclization relay | Excellent diastereo- and enantioselectivity. thieme-connect.com |
| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acids | Asymmetric Mannich reaction | Enantiomerically enriched β-amino ketones. researchgate.net |
Resolution Techniques for Enantiomeric Enrichment
In addition to asymmetric synthesis, resolution techniques offer a viable pathway to obtain enantiomerically pure 2-azabicyclo[3.3.1]nonane derivatives from a racemic mixture. researchgate.net Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid. researchgate.net These diastereomeric salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.
Another approach is kinetic resolution, where one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. For example, enzyme-catalyzed reactions can be highly enantioselective and are often used for kinetic resolutions. While not specifically detailed for this compound in the provided context, this is a general and powerful technique in asymmetric chemistry.
Stereochemical and Conformational Analysis of 2 Azabicyclo 3.3.1 Nonan 3 One Systems
Conformational Preferences: Twin-Chair and Boat-Chair Forms
The conformational landscape of 2-azabicyclo[3.3.1]nonan-3-one and its derivatives is dominated by the twin-chair and chair-boat forms. rsc.org The twin-boat conformation is generally considered high in energy and is not significantly populated. rsc.org
The twin-chair conformation is frequently the most stable arrangement for many this compound derivatives. researchgate.netiucr.orgnih.govnih.gov In this conformation, both the piperidine (B6355638) and cyclohexane (B81311) rings adopt chair-like geometries. This arrangement is particularly favored when bulky substituents at the C2 and C4 positions can occupy equatorial orientations, minimizing steric strain. researchgate.netiucr.orgnih.govnih.gov For instance, X-ray crystallographic studies of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones consistently reveal a twin-chair conformation where the aryl groups are equatorial. researchgate.netiucr.orgnih.govnih.govnih.gov
However, the chair-boat conformation , where one ring is in a chair form and the other in a boat form, can become preferred under certain substitution patterns or due to intramolecular interactions. researchgate.nettandfonline.comresearchgate.net For example, in some N-substituted derivatives, the piperidine ring may adopt a boat conformation to alleviate steric hindrance or to facilitate intramolecular hydrogen bonding. researchgate.net A study on N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones showed that while some derivatives exist in a twin-chair conformation, others, like 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, adopt a chair-boat conformation where the nitrogen-containing ring is in a boat form. tandfonline.com
The relative stability between the twin-chair and chair-boat conformers can be subtle, and in some cases, an equilibrium between these forms may exist in solution. acs.org The specific substitution pattern on the bicyclic framework plays a crucial role in determining the predominant conformation. researchgate.nettandfonline.com
Spectroscopic Methods for Stereochemical Elucidation
The determination of the precise three-dimensional structure of this compound systems relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis and X-ray diffraction for solid-state structures.
NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for elucidating the configuration and conformation of 2-azabicyclo[3.3.1]nonan-3-ones in solution. researchgate.netresearchgate.netnih.gov Analysis of chemical shifts, coupling constants, and through-space interactions (via NOESY experiments) provides detailed insights into the geometry of the bicyclic system. researchgate.netnih.gov
¹³C NMR spectroscopy has proven to be a diagnostic method for the stereochemical elucidation of these compounds. researchgate.net The chemical shifts of the carbon atoms in the bicyclic framework are sensitive to their spatial arrangement and can be used to assign the relative configuration of substituents. researchgate.net For instance, the chemical shift of the C9 carbonyl carbon can provide an indication of the conformational equilibrium. researchgate.net
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning proton and carbon signals, respectively. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for determining the through-space proximity of protons, which helps to establish the relative stereochemistry and conformational preferences, such as the equatorial or axial orientation of substituents. researchgate.netnih.gov
Here is an interactive data table summarizing representative ¹³C NMR chemical shift data for a substituted this compound derivative.
| Atom | Chemical Shift (ppm) |
| C1 | 45.2 |
| C2 | 62.1 |
| C4 | 60.5 |
| C5 | 35.8 |
| C6 | 28.9 |
| C7 | 21.7 |
| C8 | 30.4 |
| C9 | 212.3 |
| C=O (amide) | 172.5 |
Note: This is a representative example and actual chemical shifts will vary depending on the specific substituents.
Single-crystal X-ray diffraction provides definitive information about the molecular structure of this compound derivatives in the solid state. researchgate.netiucr.orgnih.govnih.govnih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, which together define the conformation of the bicyclic system.
Numerous X-ray crystallographic studies have confirmed the prevalence of the twin-chair conformation in a variety of substituted 2-azabicyclo[3.3.1]nonan-9-ones. researchgate.netiucr.orgnih.govnih.govnih.gov For example, the crystal structure of 2,4-bis(3-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one clearly shows a twin-chair conformation with the 3-bromophenyl groups in equatorial positions. iucr.org Similarly, 2,4-bis(3-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one also adopts a twin-chair conformation. nih.gov
The puckering parameters, as defined by Cremer and Pople, are often calculated from X-ray data to quantify the exact shape of the six-membered rings. iucr.orgnih.goviucr.org These parameters provide a numerical description of the extent of deviation from an ideal chair or boat conformation.
Below is an interactive data table with representative crystallographic data for a substituted this compound derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.3183 |
| b (Å) | 10.8435 |
| c (Å) | 22.7417 |
| β (°) | 92.483 |
| V (ų) | 2049.36 |
| Z | 4 |
Note: This data is for a specific derivative, 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidenehydrazono)-1,3-thiazolidin-4-one, and will vary for other compounds. iucr.org
Influence of Substituents on Molecular Conformation
The nature and position of substituents on the this compound ring system have a profound impact on its conformational preferences. researchgate.netnih.govnih.govtandfonline.com
Bulky substituents on the piperidine ring, particularly at the C2 and C4 positions, generally favor an equatorial orientation to minimize steric interactions, thus promoting a twin-chair conformation. researchgate.netnih.govnih.gov This has been observed for various aryl substituents. researchgate.netnih.govnih.gov For instance, in 2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one, the bulky methoxyphenyl groups occupy equatorial positions in a twin-chair conformation. nih.gov
The introduction of a methyl group at the C1 position, as in 2,4-bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one, does not alter the preferred twin-chair conformation, although it can influence the dihedral angle between the aryl substituents. nih.gov
In contrast, certain substitution patterns can lead to a destabilization of the twin-chair form and favor a chair-boat conformation. This can occur when substituents introduce significant 1,3-diaxial interactions or when intramolecular hydrogen bonding can stabilize the boat form of one of the rings. researchgate.net For example, in some 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one derivatives, epimeric alcohols with an axial hydroxyl group adopt a boat-chair conformation due to intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen lone pair. researchgate.net
Chemical Reactivity and Transformations of the 2 Azabicyclo 3.3.1 Nonan 3 One Skeleton
Functionalization at the Carbonyl Group
The carbonyl group at the C-3 position is a primary site for chemical modification within the 2-azabicyclo[3.3.1]nonan-3-one skeleton. Standard carbonyl chemistry can be employed to introduce new functional groups and alter the oxidation state of this position.
One of the most common transformations is the reduction of the ketone to the corresponding alcohol. This can be achieved with high stereoselectivity using various reducing agents. For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165) in methanol (B129727) yields the endo-alcohol as the major product. google.com Similarly, ruthenium complex catalysts have been utilized for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives to produce endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives efficiently. google.com
The carbonyl group also serves as a synthetic handle for the introduction of other functionalities. It readily undergoes condensation reactions with amine derivatives to form imine-related products. For example, 2,4-diaryl-3-azabicyclo[3.3.1]nonanones, a closely related class of compounds, react with hydrazines, hydroxylamine, and semicarbazide (B1199961) to yield the corresponding hydrazones, oximes, and semicarbazones, respectively. chemijournal.comchemijournal.com These reactions highlight the accessibility of the carbonyl group for derivatization, which is crucial for creating libraries of compounds for biological screening. The formation of oximes is also a critical first step for initiating Beckmann rearrangements, as discussed in a later section. nih.gov
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium borohydride / Methanol | endo-Alcohol | google.com |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | H₂, Ruthenium complex | endo-Alcohol | google.com |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonanone | Hydrazine / Hydroxylamine / Semicarbazide | Hydrazone / Oxime / Semicarbazone | chemijournal.comchemijournal.com |
Ring Expansion and Contraction Reactions
Skeletal rearrangements that alter the size of the carbocyclic ring are powerful tools for generating novel bicyclic and tricyclic structures from the this compound core.
The Beckmann rearrangement provides a classic method for ring expansion of cyclic ketones. The reaction proceeds via an oxime intermediate, which is typically formed by the condensation of the ketone with hydroxylamine. acs.org Treatment of the oxime derived from a bicyclo[3.3.1]nonanone with an acid catalyst induces a rearrangement that expands the six-membered ring containing the carbonyl group into a seven-membered lactam.
Specifically, the Beckmann rearrangement of oximes derived from bicyclo[3.3.1]nonan-3-one systems can lead to the formation of 10-oxo-9-azabicyclo[3.3.2]decane derivatives, effectively inserting the nitrogen atom into the carbocyclic ring. univ.kiev.uacore.ac.uk This transformation has been demonstrated to be a viable strategy for accessing the 7-6 bridged amide ring system. nih.gov The regioselectivity of the rearrangement is dependent on the stereochemistry of the oxime precursor. A photo-Beckmann rearrangement has also been reported, offering an alternative method for inducing this transformation under photochemical conditions. researchgate.net
| Reaction Type | Substrate | Key Intermediate | Product Skeleton | Reference(s) |
| Beckmann Rearrangement | Bicyclo[3.3.1]nonan-3-one derivative | Oxime | 9-Azabicyclo[3.3.2]decane | univ.kiev.uacore.ac.uk |
| Beckmann Rearrangement | Azabicyclo[3.3.1]nonanone derivative | Oxime | 7-6 Bridged Amide | nih.gov |
| Photo-Beckmann Rearrangement | Chloroacetamino-azabicyclo[3.3.1]nonane | - | Propanopyridobenzazepinone | researchgate.net |
The Favorskii rearrangement is a base-induced reaction of α-halo ketones that typically results in a ring contraction. wikipedia.orgddugu.ac.in This transformation is a valuable method for converting the bicyclo[3.3.1]nonane framework into a bicyclo[3.2.1]octane system. The reaction generally proceeds through a cyclopropanone (B1606653) intermediate, which is subsequently opened by a nucleophile.
For this rearrangement to be applied to this compound, the molecule must first be halogenated at the C-4 position. Treatment of the resulting α-halo lactam with a base, such as sodium methoxide (B1231860), induces the rearrangement. Studies on the closely related 2-bromobicyclo[3.3.1]nonan-3-one have shown that it stereoselectively affords methyl bicyclo[3.2.1]octane-6-carboxylate upon reaction with sodium methoxide in methanol. researchgate.net This demonstrates the synthetic utility of the Favorskii rearrangement for accessing ring-contracted skeletons from the bicyclo[3.3.1]nonane core. nih.govresearchgate.net
| Reaction Type | Substrate | Key Intermediate | Product Skeleton | Reference(s) |
| Favorskii Rearrangement | α-Halo-2-azabicyclo[3.3.1]nonan-3-one | Cyclopropanone | Bicyclo[3.2.1]octane derivative | wikipedia.orgddugu.ac.inresearchgate.net |
Derivatization Strategies Beyond the Carbonyl
While the carbonyl group is a focal point for reactivity, other positions on the this compound skeleton can also be functionalized. These derivatizations allow for the introduction of substituents that can modulate the steric and electronic properties of the molecule.
Alkylation at the C-4 position, alpha to the carbonyl group, can be achieved by forming the corresponding enolate. Treatment of N-benzyl-2-azabicyclo[3.3.1]nonan-3,6-dione ethylene (B1197577) acetal (B89532) with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by the addition of an electrophile such as iodomethane, results in methylation at the C-4 position. nih.govacs.org
The nitrogen atom of the bicyclic system is another key site for modification. For instance, in N-benzyl derivatives, the benzyl (B1604629) group can be removed and replaced with other substituents. google.com Furthermore, radical cyclization methods used to construct the 2-azabicyclo[3.3.1]nonane skeleton itself can be adapted to introduce substituents at various positions, including the bridgehead C-1 position. rsc.orgresearchgate.net These strategies provide access to a wide range of substituted analogs that would be difficult to obtain through other synthetic routes.
| Position | Reaction Type | Reagent(s) | Product Feature | Reference(s) |
| C-4 | Enolate Alkylation | 1. LDA; 2. Iodomethane | C-4 Methylation | nih.govacs.org |
| N-2 | N-Debenzylation/Alkylation | Varies | Modified N-substituent | google.com |
| C-1 | Radical Cyclization | (TMS)₃SiH/AIBN | Bridgehead Substitution | rsc.org |
Theoretical and Computational Investigations of 2 Azabicyclo 3.3.1 Nonan 3 One
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has been widely employed to study the molecular geometry and electronic properties of 2-azabicyclo[3.3.1]nonan-3-one derivatives. For instance, quantum chemical calculations for N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivatives were performed using the Gaussian 09 software package with the B3LYP/6-311G(d,p) level of theory. nih.govsemanticscholar.org This level of theory is also used to assess the electronic properties of these molecules. nih.govsemanticscholar.org
In a study on 2-(2-(3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole derivatives, molecular modeling was carried out using the Gaussian 03W package. researchgate.net The molecular geometry optimization and corresponding vibrational frequencies of related compounds have been calculated using both Hartree-Fock (HF) and DFT methods with the B3LYP/6-31+G(d,p) basis set. chalcogen.ro These computational approaches allow for the prediction of optimized molecular structures by fully relaxing the potential energy without constraints. chalcogen.ro
Conformational Energy Calculations
The conformational landscape of the bicyclo[3.3.1]nonane system is complex, with possibilities including twin-chair, boat-chair, and twisted twin-boat conformations. nih.govrsc.org Semi-empirical molecular orbital calculations, such as AM1 and PM3 methods within the MOPAC 6 package, have been used to determine the heats of formation for various conformations of N-acyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonanes. niscpr.res.in These calculations help in predicting the most stable solution-state conformation. niscpr.res.in
For N-chloroacetyl- and N-benzoyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonanes, the twin-chair conformation with slight flattening at the nitrogen end is preferred. niscpr.res.in In contrast, for N3,N7-diformyl-r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane, the preferred conformation is a twin-chair with flattening at both nitrogen ends. niscpr.res.in Molecular mechanics calculations for 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicated that the boat-chair conformation is more stable than the twin-boat by 4.0 kJ mol⁻¹. researchgate.net However, the presence of an endo methyl substituent at the 7-position favors the twin-boat conformation by 5.2 kJ mol⁻¹. researchgate.net
| Compound | Conformation | Relative Energy (kJ mol⁻¹) | Computational Method |
|---|---|---|---|
| 5-methyl-1-azabicyclo[3.3.1]nonan-2-one | Boat-Chair | 0.0 | Molecular Mechanics |
| 5-methyl-1-azabicyclo[3.3.1]nonan-2-one | Twin-Boat | 4.0 | Molecular Mechanics |
| 7-endo-methyl-5-methyl-1-azabicyclo[3.3.1]nonan-2-one | Twin-Boat | 0.0 | Molecular Mechanics |
| 7-endo-methyl-5-methyl-1-azabicyclo[3.3.1]nonan-2-one | Boat-Chair | 5.2 | Molecular Mechanics |
Molecular Electrostatic Potential (MEP) and Orbital Analysis (HOMO-LUMO, NBO)
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. semanticscholar.orgdntb.gov.ua The MEP surface is typically color-coded, with red indicating electron-rich regions (negative potential) and blue representing electron-deficient regions (positive potential). nih.govsemanticscholar.org Green areas correspond to zero potential. nih.govsemanticscholar.org For instance, in a derivative of this compound, the red regions are susceptible to electrophilic attack, while the blue regions are favored for nucleophilic attack. nih.govsemanticscholar.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and stability of a molecule. nih.gov The energy gap (ΔE) between HOMO and LUMO indicates the molecule's stability. nih.gov For two N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivatives, the HOMO-LUMO energy gaps were calculated to be 5.0 and 4.65 eV, respectively, using DFT at the B3LYP/6-311g(d,p) level. semanticscholar.org The smaller energy gap in one of the compounds was attributed to the presence of an electron-donating methoxy (B1213986) group, which enhances electron delocalization. semanticscholar.org
Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge transfer and hyperconjugative interactions. semanticscholar.orgresearchgate.net It examines the interactions between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). nih.gov In derivatives of this compound, NBO analysis has been used to understand the delocalization of the nitrogen lone pair into the C=O group and the intramolecular charge transfer between different parts of the molecule. semanticscholar.orgniscpr.res.in
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-yl derivative (3a) | - | - | 5.0 | DFT B3LYP/6-311g(d,p) |
| N-acetyl-2,4-di(p-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-yl derivative (3b) | - | - | 4.65 | DFT B3LYP/6-311g(d,p) |
| 2-(2-(3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole (11) | -5.22840 | -1.55913 | 3.66927 | B3LYP/6-311G(d,p) |
Computational Prediction of Reaction Pathways and Stereochemical Outcomes
Computational methods are instrumental in predicting reaction pathways and understanding the stereochemical outcomes of reactions involving the 2-azabicyclo[3.3.1]nonane framework. For example, in the stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones, the stereochemical outcome was rationalized by proposing a favored transition state for the Michael reaction based on recent computational studies. nih.gov The Si-Si attack of a preferred syn-(E)-enamine onto the nitroalkene was identified as the key step leading to the observed intermediate. nih.gov
In the synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones, computational methods were used to study the influence of the N-tert-butanesulfinyl group on the diastereoselectivity of 1,3-dipolar cycloaddition reactions. researchgate.net These calculations help in understanding the factors that control the stereochemistry of the products formed. researchgate.net The determination of N-invertomer stereochemistry in N-substituted norgranatanones (related to 9-azabicyclo[3.3.1]nonanes) has also been aided by DFT calculations, which provide the relative free energies of the equatorial and axial forms in different solvents. academie-sciences.fr
Applications of 2 Azabicyclo 3.3.1 Nonan 3 One As a Synthetic Intermediate and Scaffold
Total Synthesis of Alkaloids Incorporating the 2-Azabicyclo[3.3.1]nonane Framework
The 2-azabicyclo[3.3.1]nonane core is a prominent structural feature in numerous alkaloids, making its derivatives, such as the corresponding ketone, valuable intermediates in their total synthesis. rsc.org Synthetic chemists have devised various strategies to access these natural products, often leveraging the pre-existing bicyclic system of 2-azabicyclo[3.3.1]nonan-3-one or constructing it as a key step.
Notable examples include the synthesis of indole (B1671886) alkaloids like (+)-uleine and (-)-tubifolidine. nih.gov An efficient approach to these molecules involves the regioselective formation of enol triflates from 2-azabicyclo[3.3.1]nonane ketones, which are then elaborated into key indole intermediates, ultimately leading to the target alkaloids. nih.gov The 2-azabicyclo[3.3.1]nonane moiety is also central to the architecture of Daphniphyllum alkaloids. ub.edunih.gov Synthetic routes toward the complex ABC tricyclic core of these alkaloids have utilized the ring enlargement of 2-azabicyclo[3.3.1]nonanes to create the characteristic [5–6–7] azatricyclic scaffold. ub.edunih.gov
Furthermore, the 9-azabicyclo[3.3.1]nonane ring system, a closely related homotropane structure, is found in alkaloids such as (-)-adaline and (+)-euphococcinine. beilstein-journals.orgmdpi.com Syntheses of these compounds often involve the construction of the 9-azabicyclo[3.3.1]nonan-3-one core through intramolecular Mannich cyclizations. mdpi.com The asymmetric cleavage of 9-azabicyclo[3.3.1]nonan-3-one has also been employed as a strategy for the total synthesis of indolizidine alkaloids like monomorine I. rsc.org The madangamine family of alkaloids also features the 2-azabicyclo[3.3.1]nonane system, and synthetic strategies toward their complex diazatricyclic ABC ring structure have been developed. mdpi.com
| Alkaloid Class | Specific Alkaloid | Key Synthetic Strategy |
|---|---|---|
| Indole Alkaloids | (+)-Uleine, (-)-Tubifolidine | Indolization of enol triflates derived from 2-azabicyclo[3.3.1]nonane ketones. nih.gov |
| Daphniphyllum Alkaloids | Daphnicyclidins, Daphnillonins | Ring enlargement of 2-azabicyclo[3.3.1]nonanes to form the [5–6–7] azatricyclic core. ub.edunih.gov |
| Homotropane Alkaloids | (-)-Adaline, (+)-Euphococcinine | Intramolecular Mannich cyclization to form the 9-azabicyclo[3.3.1]nonan-3-one core. beilstein-journals.orgmdpi.com |
| Indolizidine Alkaloids | Monomorine I | Asymmetric cleavage of 9-azabicyclo[3.3.1]nonan-3-one. rsc.org |
| Madangamine Alkaloids | Madangamine A | Iodine(III)-mediated intramolecular oxidation to generate the 2-azabicyclo[3.3.1]nonane system. mdpi.com |
Utility in the Construction of Complex Bridged-Ring Systems
The inherent three-dimensional structure of the 2-azabicyclo[3.3.1]nonane framework makes it an excellent starting point for the synthesis of more elaborate bridged-ring systems. acs.org Various synthetic methodologies have been developed that either form the 2-azabicyclo[3.3.1]nonane skeleton en route to a larger system or use it as a scaffold for further annulations.
One powerful strategy involves the catalytic [4+2] coupling of cyclobutanones tethered with olefins, which smoothly converts them into 3-azabicyclo[3.3.1]nonanones. nih.gov This method provides access to nitrogen-containing bridged scaffolds that are relevant to alkaloid synthesis. nih.gov Radical cyclization reactions are another effective approach. For instance, a radical ring-closing reaction using (SiMe3)3SiH/AIBN has been successfully applied to synthesize the 2-azabicyclo[3.3.1]nonane core. Similarly, radical translocation/cyclization of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines furnishes 9-azabicyclo[3.3.1]nonanes in high yields. rsc.org
Intramolecular cycloadditions of nitrones generated from substituted piperidines represent another route to construct diazabicyclo[3.3.1]nonane skeletons. rsc.org Furthermore, the 2-azabicyclo[3.3.1]nonane framework has been assembled through electrophile-induced cyclizations of unsaturated amine derivatives, representing a common method for piperidine (B6355638) ring formation via a 6-exo process. researchgate.net An iodine(III)-mediated intramolecular oxidation of an unsaturated O-methyl hydroxamate has been shown to proceed with high yield and complete regioselectivity to generate the 2-azabicyclo[3.3.1]nonane system. mdpi.com
| Synthetic Method | Description | Resulting System |
|---|---|---|
| Catalytic [4+2] Coupling | Rhodium-catalyzed coupling of cyclobutanones tethered with olefins. nih.gov | 3-Azabicyclo[3.3.1]nonanones |
| Radical Cyclization | Tributyltin hydride-mediated cyclization of piperidine derivatives. rsc.org | 9-Azabicyclo[3.3.1]nonanes |
| Intramolecular Nitrone Cycloaddition | Oxidation of secondary amines to nitrones, followed by intramolecular cycloaddition. rsc.org | 2,6-Diazabicyclo[3.3.1]nonanes |
| Electrophile-Induced Cyclization | Iodolactamization or use of mercury(II) salts on unsaturated amine derivatives. researchgate.net | 2-Azabicyclo[3.3.1]nonanes |
| Oxidative Cyclization | Iodine(III)-mediated intramolecular oxidation of unsaturated O-methyl hydroxamates. mdpi.com | 2-Azabicyclo[3.3.1]nonanes |
Role in Medicinal Chemistry Scaffold Design (excluding efficacy/toxicity studies)
The rigid, three-dimensional nature of the 2-azabicyclo[3.3.1]nonane skeleton makes it an attractive scaffold in medicinal chemistry and drug design. bohrium.com Its conformationally restricted structure allows for the precise spatial orientation of functional groups, which is crucial for molecular recognition by biological targets. This framework is considered a "pseudo-natural product" scaffold, providing a valuable platform for structure-activity relationship studies and the discovery of new compounds. colab.wsnih.gov
The 2-azabicyclo[3.3.1]nonane core serves as a versatile precursor for a wide range of more complex nitrogen-bridged analogues. Synthetic modifications can be performed on the bicyclic core to introduce diverse functionalities and to construct novel polycyclic systems. For example, the framework can be elaborated into indole-fused azabicyclo[3.3.1]nonanes, which are common in many biologically significant natural products. colab.ws A general and modular method for constructing these pseudo-natural N-bridged [3.3.1] ring systems involves a cascade process using bifunctional phosphonium (B103445) salt/Lewis acid relay catalysis. colab.wsnih.gov This approach allows for the synthesis of a great diversity of analogues with high stereoselectivity. nih.gov Furthermore, derivatives such as 3-azabicyclo[3.3.1]nonanes have been investigated for various biological activities, and their synthesis often relies on foundational bicyclic structures. colab.ws
The defined and rigid geometry of the bicyclo[3.3.1]nonane framework is ideal for its use as a scaffold in molecular recognition studies. rsc.org Cleft-shaped molecules based on this bicyclic system have been used as essential tools in understanding host-guest interactions. rsc.org The unique V-shape of the scaffold can be modified by fusing it with aromatic or heteroaromatic units, allowing for the creation of specific binding pockets. vu.lt
This scaffold allows for the stereodefined attachment of various substituents, which is critical for achieving high receptor affinity. mdpi.com By restricting the conformational freedom of attached pharmacophoric elements, the entropic penalty upon binding is reduced. The propellane system, which contains the bicyclo[3.3.1]nonane unit, has been exploited as a rigid scaffold to attach functional groups designed to interact with specific receptors. mdpi.com The synthesis of various stereoisomers allows for a detailed investigation of how the precise three-dimensional arrangement of functional groups influences molecular interactions. mdpi.com
Future Directions in 2 Azabicyclo 3.3.1 Nonan 3 One Research
Development of Novel and Sustainable Synthetic Methodologies
The demand for efficient and enantiomerically pure morphan scaffolds necessitates a move beyond traditional synthetic routes. Future research is increasingly focused on developing novel methodologies that are not only efficient and stereoselective but also adhere to the principles of sustainable chemistry.
Key emerging strategies include:
Organocatalytic Tandem Reactions: Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes has been achieved through microwave-assisted organocatalyzed tandem reactions. rsc.orgrsc.org This approach utilizes a proline-derived catalyst to initiate a tandem desymmetrization and intramolecular aldolization of an aza-tethered dicarbonyl compound, efficiently forming the six-membered nitrogen-containing ring. rsc.orgresearchgate.net The use of microwave irradiation can significantly shorten reaction times, contributing to a more sustainable process. researchgate.net
Domino Processes: Stereoselective domino reactions, such as the Michael-Dieckman process, offer a powerful route to construct the bicyclic system with high stereochemical control. researchgate.net A convenient asymmetric synthesis of a (1R,5R,9R)-2-azabicyclo[3.3.1]nonane derivative has been developed starting from (2E,7E)-dimethyl nonadienedioate, showcasing the efficiency of domino strategies in creating multiple stereocenters in a single sequence. researchgate.net
Radical-Mediated Cyclizations: Manganese(III)-mediated reactions represent a novel approach for the divergent synthesis of 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives from readily available vinyl azides and bicyclic cyclopropanols. acs.org This method proceeds via the generation of β-keto radicals which add to vinyl azides to form iminyl radicals, subsequently undergoing cyclization. acs.org Such radical-based strategies open new avenues for constructing the core scaffold.
Dual Catalysis Systems: A promising frontier is the use of dual catalytic systems that combine two different types of catalysis to achieve transformations not possible with a single catalyst. europa.eu Research has demonstrated that combining aminocatalysis and transition metal catalysis provides a powerful strategy for the enantioselective construction of C-C bonds. europa.eu Specifically, a dual system comprising a chiral pyrrolidine (B122466), a silver salt, and a cinchona-derived ligand has been used for the desymmetrization of achiral alkyne-tethered cyclohexanones to yield morphan core derivatives with excellent enantioselectivities. europa.eu
| Methodology | Key Features | Starting Materials | Catalyst/Reagent | Significance |
|---|---|---|---|---|
| Microwave-Assisted Organocatalysis | Tandem desymmetrisation and intramolecular aldolisation; Asymmetric synthesis. rsc.org | Aza-tethered dicarbonyl compounds. rsc.org | Proline derivatives. rsc.org | First asymmetric synthesis of a morphan derivative using organocatalysis; sustainable (microwave). rsc.org |
| Domino Michael-Dieckman Process | Stereoselective; forms multiple stereocenters in one sequence. researchgate.net | (2E,7E)-dimethyl nonadienedioate. researchgate.net | Chiral lithium amide. researchgate.net | Efficient construction of highly substituted chiral cyclohexane (B81311) precursors. researchgate.net |
| Mn(III)-Mediated Radical Reaction | Divergent synthesis; formation of iminyl radicals. acs.org | Vinyl azides and bicyclic cyclopropanols. acs.org | Mn(acac)3. acs.org | Provides access to functionalized 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives. acs.org |
| Dual Organo/Metal Catalysis | Cooperative combination of aminocatalysis and transition metal catalysis; desymmetrization. europa.eu | Alkyne-tethered cyclohexanones. europa.eu | Chiral pyrrolidine / Silver salt / Cinchona-derived ligand. europa.eu | Enables transformations unattainable by a single catalyst, yielding high enantioselectivity. europa.eu |
Exploration of Advanced Catalytic Applications
While much research has focused on the synthesis of the 2-azabicyclo[3.3.1]nonane scaffold, a significant future direction lies in using the scaffold itself as a platform for new catalysts. The rigid, conformationally defined structure of bicyclo[3.3.1]nonane derivatives makes them attractive candidates for applications in asymmetric catalysis. rsc.org
The development of chiral 2-azabicyclo[3.3.1]nonan-3-one derivatives as organocatalysts or as ligands in metal-based catalysis is a burgeoning area of interest. Drawing parallels from the broader class of 2-azabicycloalkanes, which have been successfully employed in asymmetric synthesis, provides a roadmap for future exploration. pwr.edu.pl
Potential applications include:
Chiral Ligands for Transition Metals: Derivatives of this compound can be functionalized to create novel chiral ligands. These ligands could coordinate with various transition metals to catalyze a range of asymmetric reactions, such as hydrogenations, C-C bond formations, and cycloadditions. The rigid bicyclic framework can impart a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.
Organocatalysis: The nitrogen atom within the scaffold can be leveraged for organocatalysis. For example, secondary amine derivatives of the core structure could act as catalysts in enamine and iminium ion-based transformations, including Michael additions and aldol (B89426) reactions, similar to proline and its derivatives. rsc.org The unique steric and electronic properties of the bicyclic system could offer different reactivity and selectivity profiles compared to existing organocatalysts.
| Catalytic Application | Proposed Role of Scaffold | Potential Reactions | Rationale for Future Research |
|---|---|---|---|
| Asymmetric Metal Catalysis | Serve as a rigid backbone for chiral P,N, O, or N,N-ligands. | Asymmetric hydrogenation, cross-coupling, cycloaddition. | The scaffold's conformational rigidity can lead to highly organized transition states and excellent enantioselectivity. rsc.orgpwr.edu.pl |
| Asymmetric Organocatalysis | Act as a chiral amine catalyst. | Michael additions, aldol reactions, Mannich reactions. | The unique 3D structure could provide novel stereochemical outcomes compared to more flexible catalysts like proline. rsc.org |
Interdisciplinary Research at the Interface of Organic and Computational Chemistry
The synergy between synthetic organic chemistry and computational chemistry is poised to accelerate discovery in this compound research. Computational tools are becoming indispensable for understanding the nuanced structural features of these bicyclic systems and for the rational design of new molecules with specific functions.
Future interdisciplinary research will likely focus on:
Conformational Analysis: The 2-azabicyclo[3.3.1]nonane system can exist in several conformations, such as twin-chair, chair-boat, and boat-boat. rsc.orgnih.gov The preferred conformation is critical as it dictates the molecule's three-dimensional shape and, consequently, its biological activity and catalytic performance. High-level computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to predict the relative stabilities of these conformers. researchgate.net These theoretical predictions, when combined with experimental data from NMR spectroscopy and X-ray crystallography, provide a detailed understanding of the scaffold's conformational landscape. nih.gov
Rational Design of Functional Molecules: Computational approaches are being used to guide the synthesis of new derivatives. For instance, computational vector analysis has been employed to design novel 3-D building blocks derived from the morphan scaffold for use in medicinal chemistry. whiterose.ac.uk This method analyzes the spatial arrangement of substituents, allowing chemists to access new and previously untapped areas of chemical space. whiterose.ac.uk
Molecular Modeling of Biological Interactions: For derivatives with therapeutic potential, molecular modeling is crucial for understanding their mechanism of action. mdpi.com Docking studies and molecular dynamics simulations can predict how these molecules bind to biological targets, such as receptors or enzymes. This was demonstrated in the study of diastereomeric MOR agonists and antagonists, where molecular modeling was used alongside synthesis and pharmacological testing to understand structure-activity relationships. mdpi.com
| Area of Research | Computational Method | Experimental Method | Objective |
|---|---|---|---|
| Conformational Analysis | DFT, Ab initio calculations. researchgate.net | NMR Spectroscopy, X-ray Crystallography. nih.gov | To determine the most stable 3D structure (e.g., chair-chair vs. chair-boat) of the scaffold. rsc.orgnih.gov |
| Rational Design | Computational vector analysis. whiterose.ac.uk | Organic Synthesis. whiterose.ac.uk | To design and create novel 3D building blocks for medicinal chemistry with predictable properties. whiterose.ac.uk |
| Structure-Activity Relationship (SAR) | Molecular Docking, Molecular Dynamics. mdpi.com | In vitro and in vivo pharmacological assays. mdpi.com | To understand how derivatives bind to biological targets and guide the design of more potent compounds. mdpi.com |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Azabicyclo[3.3.1]nonan-3-one?
- Methodological Answer: Two primary methods are widely used:
- Radical Cyclization : Intramolecular addition of carbamoyl-dichloromethyl radicals to alkenes, as demonstrated by Quirante et al., enables the formation of the bicyclic framework. Key parameters include radical initiator selection (e.g., AIBN) and reaction temperature control .
- Carbene Insertion : Analogous to 9-thia and 9-aza derivatives, carbene insertion into C-H bonds (e.g., using diazo precursors) offers a pathway to functionalize the bicyclic core. Reaction optimization requires inert atmospheres and precise stoichiometry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and ring conformations. Compare shifts with structurally similar systems (e.g., 9-thiabicyclo derivatives) to validate assignments .
- Mass Spectrometry : High-resolution MS (EI/ESI) confirms molecular weight and fragmentation patterns. Reference databases like the EPA/NIH Mass Spectral Data Base provide benchmarks for interpretation .
- X-ray Crystallography : Use SHELX software for structural refinement. For hygroscopic derivatives, rapid crystallization under anhydrous conditions is advised to avoid hydrate formation .
Q. How can researchers purify this compound derivatives post-synthesis?
- Methodological Answer:
- Recrystallization : Ethanol or ethyl acetate are preferred solvents for non-polar derivatives. For hydrochloride salts, triturate with diethyl ether to remove impurities .
- Column Chromatography : Use silica gel with gradients of CH₂Cl₂/MeOH (95:5 to 90:10) for polar intermediates. Monitor fractions via TLC to isolate enantiopure products .
Advanced Research Questions
Q. How can radical cyclization conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer:
- Initiator Concentration : Adjust AIBN or other initiator levels (0.5–2 mol%) to balance radical generation and side reactions.
- Solvent Selection : Non-polar solvents (e.g., toluene) minimize radical quenching. For polar intermediates, DMF or THF may enhance solubility .
- Reaction Monitoring : Use in situ IR or GC-MS to track carbamoyl radical formation and cyclization progress. Quenching at 50–70% conversion can prevent over-decomposition .
Q. How can contradictory NOE data in conformational analysis be resolved?
- Methodological Answer:
- Dynamic NMR Studies : Perform variable-temperature NMR to assess ring-flipping barriers. For example, thia analogs exhibit conformational flexibility at 298–323 K, which can be quantified using line-shape analysis .
- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian09) to predict low-energy conformers. Compare calculated NOE correlations with experimental results to validate models .
Q. What strategies determine stereochemical outcomes in N-substituted derivatives?
- Methodological Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents. Derivatization with Mosher’s acid can confirm enantiomeric excess .
- X-ray Crystallography : Refine structures using SHELXL to assign absolute configurations. For labile compounds, flash-freeze crystals in liquid N₂ to preserve integrity .
Q. How do heteroatoms (N, S) in the bicyclic framework influence reactivity?
- Methodological Answer:
- Basicity Effects : The nitrogen atom in 2-azabicyclo derivatives increases susceptibility to protonation, altering nucleophilic reactivity. Compare with 9-thia analogs to isolate electronic vs. steric contributions .
- Conformational Stability : Sulfur analogs exhibit reduced ring strain due to longer C-S bonds, as shown by ¹³C NMR studies. This impacts reaction pathways (e.g., electrophilic substitution) .
Q. What experimental considerations are critical for carbene insertion reactions?
- Methodological Answer:
- Precursor Handling : Stabilize diazo compounds (e.g., ethyl diazoacetate) with copper catalysts to prevent premature decomposition.
- Inert Atmosphere : Conduct reactions under argon/nitrogen to avoid oxidation. For moisture-sensitive steps, employ Schlenk-line techniques .
- Catalyst Screening : Test transition-metal catalysts (Rh(II), Ru(II)) to enhance regioselectivity. For example, Rh₂(OAc)₄ improves yields in C-H insertion reactions for sulfur analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
